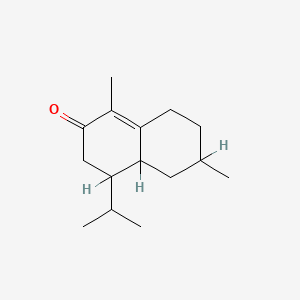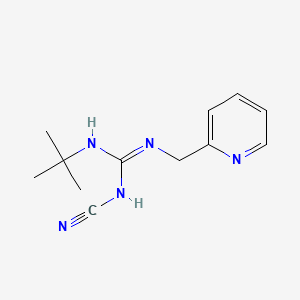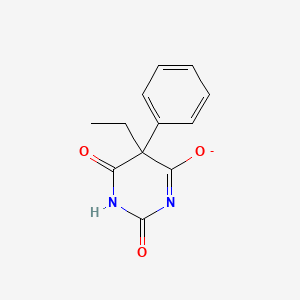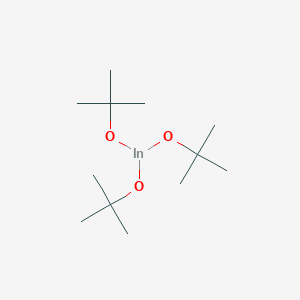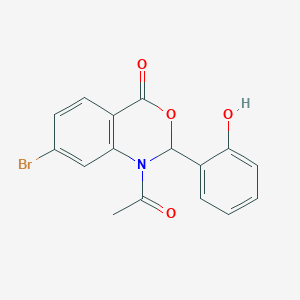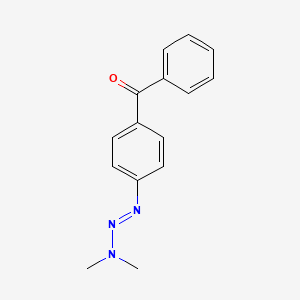
1-(p-Benzoylphenyl)-3,3-dimethyltriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Benzoylphenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) connected to an amine group (NH) This compound is notable for its unique structure, which includes a benzoyl group attached to a phenyl ring, further connected to a triazene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Benzoylphenyl)-3,3-dimethyltriazene typically involves the reaction of p-benzoylphenylhydrazine with dimethylamine in the presence of a suitable oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite can be used as oxidizing agents to facilitate the formation of the triazene group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Benzoylphenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into an amine group.
Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
1-(p-Benzoylphenyl)-3,3-dimethyltriazene has diverse applications in scientific research:
Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: Incorporated into proteins to analyze protein-protein interactions through photocrosslinking techniques.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialized materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(p-Benzoylphenyl)-3,3-dimethyltriazene involves its ability to form covalent bonds with nearby molecules upon activation by light or chemical reagents. This photoreactive property allows it to crosslink with proteins or other biomolecules, making it a valuable tool for studying molecular interactions. The benzoyl group plays a crucial role in facilitating these interactions by providing a reactive site for covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Benzoyl-L-phenylalanine: A photoreactive derivative of phenylalanine used in similar applications for protein crosslinking.
Phenyl azide: Another photoreactive compound used in click chemistry and protein labeling.
Uniqueness
1-(p-Benzoylphenyl)-3,3-dimethyltriazene is unique due to its triazene moiety, which imparts distinct chemical reactivity compared to other photoreactive compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a versatile and valuable compound in scientific research.
Propriétés
Numéro CAS |
28226-01-9 |
|---|---|
Formule moléculaire |
C15H15N3O |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
[4-(dimethylaminodiazenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H15N3O/c1-18(2)17-16-14-10-8-13(9-11-14)15(19)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clé InChI |
JCUWPEIPTCHCJW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


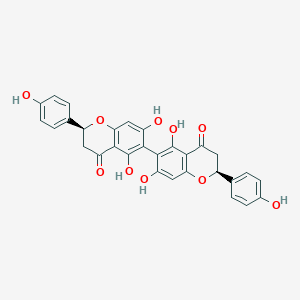

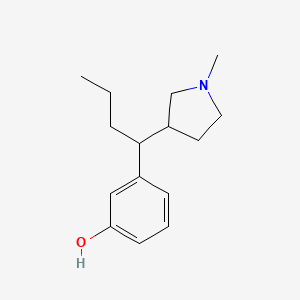
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)
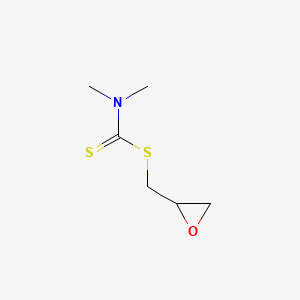
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
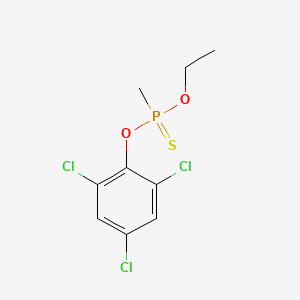
![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)
